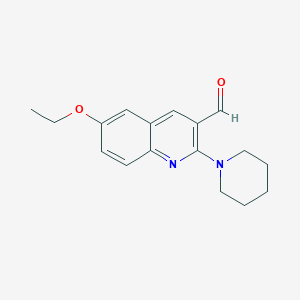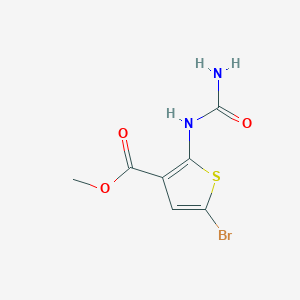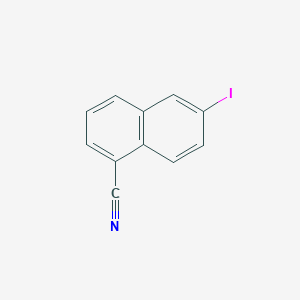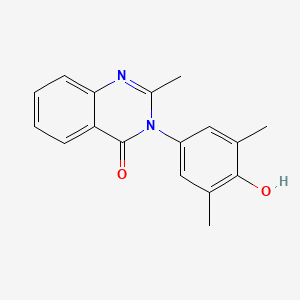
Benzenesulfonamide, N-(1-methyl-1H-indol-5-yl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-Methyl-1H-indol-5-yl)benzenesulfonamide is a compound that belongs to the class of sulfonamide-based indole derivatives. Indole derivatives are known for their wide range of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties . The indole moiety, which is a bicyclic structure consisting of a benzene ring fused with a pyrrole ring, is a crucial component in medicinal chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Methyl-1H-indol-5-yl)benzenesulfonamide typically involves the reaction of 1-methylindole with benzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the sulfonyl chloride . The general reaction scheme is as follows:
- Dissolve 1-methylindole in anhydrous dichloromethane.
- Add triethylamine to the solution.
- Slowly add benzenesulfonyl chloride to the reaction mixture while maintaining the temperature at 0°C.
- Stir the reaction mixture at room temperature for several hours.
- Quench the reaction with water and extract the product with dichloromethane.
- Purify the product by column chromatography.
Industrial Production Methods
Industrial production methods for N-(1-Methyl-1H-indol-5-yl)benzenesulfonamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
N-(1-Methyl-1H-indol-5-yl)benzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The indole moiety can undergo electrophilic substitution reactions, particularly at the C-3 position.
Oxidation Reactions: The compound can be oxidized to form sulfoxides and sulfones.
Reduction Reactions: Reduction of the sulfonamide group can lead to the formation of amines.
Common Reagents and Conditions
Electrophilic Substitution: Reagents such as bromine or nitric acid can be used under acidic conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution: Halogenated or nitrated indole derivatives.
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Applications De Recherche Scientifique
N-(1-Methyl-1H-indol-5-yl)benzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial and anticancer agent.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mécanisme D'action
The mechanism of action of N-(1-Methyl-1H-indol-5-yl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes or receptors involved in disease processes, leading to its therapeutic effects . For example, it may inhibit bacterial enzymes, leading to antimicrobial activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(1-Methyl-1H-indol-3-yl)benzenesulfonamide: Similar structure but with substitution at the C-3 position.
N-(1-Methyl-1H-indol-2-yl)benzenesulfonamide: Substitution at the C-2 position.
Uniqueness
N-(1-Methyl-1H-indol-5-yl)benzenesulfonamide is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity . The position of the sulfonamide group can affect the compound’s ability to interact with molecular targets and its overall pharmacological profile .
Propriétés
Numéro CAS |
741708-82-7 |
|---|---|
Formule moléculaire |
C15H14N2O2S |
Poids moléculaire |
286.4 g/mol |
Nom IUPAC |
N-(1-methylindol-5-yl)benzenesulfonamide |
InChI |
InChI=1S/C15H14N2O2S/c1-17-10-9-12-11-13(7-8-15(12)17)16-20(18,19)14-5-3-2-4-6-14/h2-11,16H,1H3 |
Clé InChI |
YZNITIQIAWPYEQ-UHFFFAOYSA-N |
SMILES canonique |
CN1C=CC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


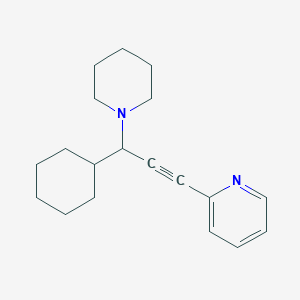
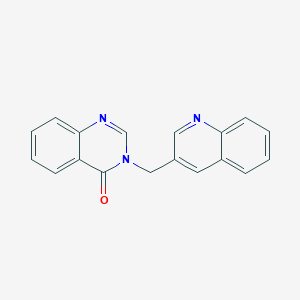
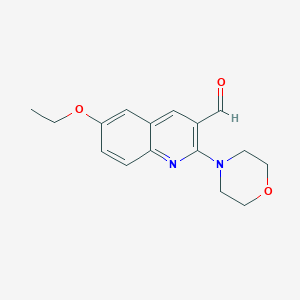

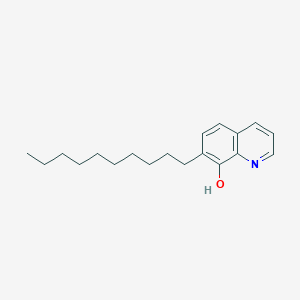
![3-(2-Methoxyphenyl)-3-azaspiro[5.5]undecane-2,4-dione](/img/structure/B11843618.png)

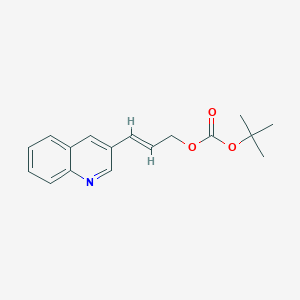

![Ethyl 4-chloro-2-ethyl-5-hydroxy-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate](/img/structure/B11843639.png)
